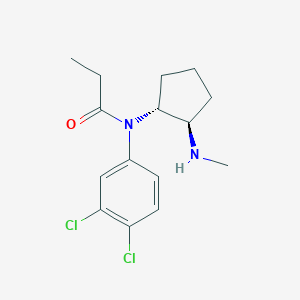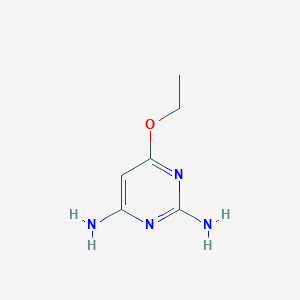![molecular formula C8H7NO2 B038637 7-Methoxyfuro[2,3-C]pyridine CAS No. 117612-53-0](/img/structure/B38637.png)
7-Methoxyfuro[2,3-C]pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 7-methoxyfuro[2,3-c]pyridine often involves multistep reactions, including ring closure and functional group transformations. A notable example includes the synthesis of related compounds through ring-opening followed by ring closure reactions, highlighting the complexity and creativity in accessing the furo[2,3-c]pyridine core structure (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, providing detailed insights into their geometric parameters such as bond lengths, angles, and torsions. For instance, compounds exhibiting the furo[2,3-c]pyridine motif have been shown to possess specific crystalline structures, enabling a deep understanding of their molecular conformation and stability (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 7-methoxyfuro[2,3-c]pyridine derivatives are diverse, ranging from nucleophilic substitutions to cycloadditions. These reactions are pivotal for further functionalization and exploration of its chemical space. For example, reactions with nucleophiles under acidic or basic conditions have been utilized to introduce various substituents, demonstrating the compound’s reactivity and versatility (Goto et al., 1991).
Physical Properties Analysis
The physical properties of 7-methoxyfuro[2,3-c]pyridine derivatives, including solubility, melting points, and crystallinity, are critical for their application in material science and drug development. These properties are influenced by the molecular structure and substituents present on the core furo[2,3-c]pyridine scaffold.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and electrophilicity, of 7-methoxyfuro[2,3-c]pyridine derivatives, are essential for understanding their behavior in different chemical environments and reactions. Studies involving spectroscopic and quantum chemical analyses offer valuable information on the electronic structure and reactivity of these compounds (Halim & Ibrahim, 2022; Puvvala et al., 2013).
Scientific Research Applications
Synthesis of Pyrroline Derivatives : It is utilized for synthesizing various pyrroline derivatives and their transformations (Fischer & Schneider, 1983).
Cobalt-Catalyzed Hydromethoxycarbonylation Study : Researchers study its role in the mechanism of the pyridine-modified cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene (Tuba et al., 2003).
Production of Linear Pyrroloquinolines : It's used in reactions like the Combe reaction, Vilsmeier reaction, and high-temperature cyclization of aminomethylenemalonate for producing linear pyrroloquinolines (Yamashkin, Kucherenko, & Yurovskaya, 1997).
Evaluation as Monoamine Oxidase Inhibitors : There has been pharmacological evaluation of its derivatives as monoamine oxidase inhibitors (Bosin et al., 1972).
Potential c-Met Inhibitors : Derivatives of 7-Methoxyfuro[2,3-C]pyridine have been evaluated as potential c-Met inhibitors, showing strong inhibition of c-Met kinase (Liu et al., 2016).
Mild Steel Corrosion Inhibition : Its derivatives, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine, act as efficient inhibitors of mild steel corrosion in acidic media (Yadav et al., 2015).
Antiparasitic Agent : It shows potential as an antiparasitic agent against Giardia lamblia (Bernardino et al., 2006).
Antitumor Activity : Certain derivatives exhibit excellent inhibitory activities against various tumor cells, especially compounds 1d and 1e (孙广龙 et al., 2014).
Broad Spectrum Antitumor Agent : It has shown effectiveness against 22 different tumor cell lines, particularly against the breast cancer T-47D cell line (Rostom, Hassan, & El-Subbagh, 2009).
Non-toxic Growth Inhibitory Activity : Exhibits growth inhibitory activity on human tumor cell lines without toxicity to non-tumor cells at GI50 concentrations (Queiroz et al., 2013).
Potential Anti-inflammatory Properties : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a related molecule, shows potential anti-inflammatory properties (Moloney, 2001).
Antitumor Agents in Nanoliposomes : New fluorescent derivatives encapsulated in nanoliposomes show potential as antitumor agents due to their low growth inhibitory values in human tumor cell lines (Castanheira, 2015).
Synthesis of Biological Compounds : Efficiently synthesized using a one-pot LDA-promoted domino reaction, indicating its immense biological importance (Puvvala et al., 2013).
Efficient Functionalization in Synthesis : Utilized in the deprotometalation of methoxy- and fluoro-pyridines for efficient functionalization at specific positions (Hedidi et al., 2016).
Insecticidal Activity : Shows a 4-fold insecticidal activity compared to acetamiprid insecticide (Bakhite et al., 2014).
Structural Studies : Its molecular structure has been determined, contributing to a better understanding of its chemical properties (Gumus et al., 2018).
Safety And Hazards
The safety data sheet for 7-Methoxyfuro[2,3-C]pyridine indicates that it is a hazardous substance. It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-methoxyfuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILKHNLGIDKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyfuro[2,3-C]pyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-Methoxyfuro[2,3-C]pyridine-4-carboxamides promising candidates for treating respiratory inflammation?
A: Research indicates that 7-Methoxyfuro[2,3-C]pyridine-4-carboxamides show potential as PDE4 inhibitors. [] Specifically, these compounds demonstrate a favorable pharmacological profile, including potent inhibition of PDE4 enzymes and a wider therapeutic index compared to earlier investigated molecules. [] This suggests they may be effective in reducing inflammation associated with respiratory diseases while potentially minimizing side effects. Further research, including in vivo studies, is necessary to fully understand their efficacy and safety profile.
Q2: How does the structure of 7-Methoxyfuro[2,3-C]pyridine-4-carboxamides relate to their activity as PDE4 inhibitors?
A: While the provided abstracts don't offer specific structural data, they highlight that 7-Methoxyfuro[2,3-C]pyridine-4-carboxamides were selected due to their improved PDE4:RBA ratios. [] This ratio, comparing PDE4 enzyme inhibition to rolipram binding affinity, is indicative of a compound's potential to achieve anti-inflammatory effects while minimizing emetic side effects often associated with PDE4 inhibition. The research suggests that structural modifications leading to these compounds resulted in a more desirable pharmacological profile, potentially influencing their interaction with the PDE4 enzyme and reducing off-target binding responsible for side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


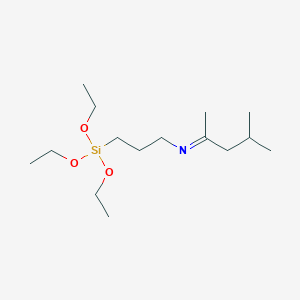
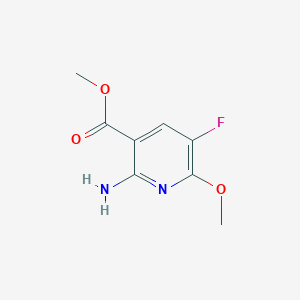

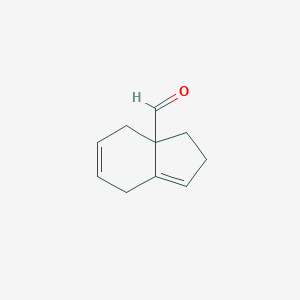
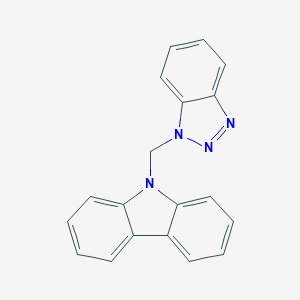


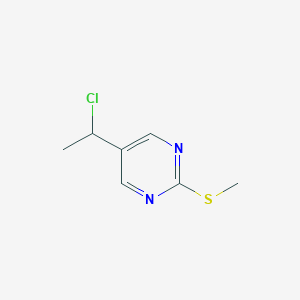
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)

